(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine
Description
(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine (CAS: Not explicitly provided in evidence; structurally related to 35737-10-1 ) is a fluorinated derivative of beta-alanine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound is critical in peptide synthesis, where the Fmoc group serves as a temporary protecting agent for the amine functionality, enabling controlled elongation of peptide chains.
Key characteristics:
- Molecular Formula: C${22}$H${18}$FNO$4$ (estimated based on Fmoc-beta-Alanine: C${22}$H${19}$NO$4$ + fluorine substitution) .
- Appearance: Likely a white-to-light-yellow powder (similar to Fmoc-beta-Alanine) .
- Applications: Used in solid-phase peptide synthesis (SPPS) to introduce fluorinated residues, which may improve peptide stability or bioactivity.
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoropropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUPJYSXGGJUDG-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140808 | |
| Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414874-21-7 | |
| Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414874-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2-fluoro-beta-alanine is protected using the 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) reagent. This reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. Solid-phase peptide synthesis (SPPS) is a common method where the compound is synthesized on a solid support, allowing for efficient and scalable production.
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group is cleaved under basic conditions, critical for sequential peptide coupling:
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Primary Reagents : 20–50% piperidine in DMF or dichloromethane .
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Kinetics : Deprotection occurs rapidly (t₁/₂ ≈ 6 seconds in 20% piperidine/DMF) .
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Mechanism : Base-induced β-elimination releases dibenzofulvene and CO₂, regenerating the free amine .
Table 2: Deprotection Efficiency
| Reagent | Solvent | Time | Byproduct Management | Citation |
|---|---|---|---|---|
| 20% piperidine | DMF | 20 min | Piperidine adduct | |
| 5% piperazine + 1% DBU | DMF | 15 min | Reduced side products |
Peptide Coupling Reactions
The compound participates in solid-phase peptide synthesis (SPPS) as a fluorinated building block:
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Activation : Carbodiimides (e.g., DIC) with HOBt or OxymaPure in DMF .
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Coupling Efficiency : Fluorine’s electron-withdrawing effect may enhance electrophilicity of the carbonyl, improving acylation rates .
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Side Reactions : Risk of aspartimide formation or β-elimination is mitigated by steric hindrance from the fluorine atom .
Table 3: Coupling Protocols
| Activator | Additive | Solvent | Temperature | Efficiency | Citation |
|---|---|---|---|---|---|
| DIC | HOBt | DMF | 0–10°C | >90% | |
| DIPCI | DMAP | DMF | 25°C | 85% |
Stability and Side Reactions
Scientific Research Applications
Peptide Synthesis
The primary application of (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine is in the field of peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino acid during solid-phase peptide synthesis (SPPS). Its use facilitates the selective coupling of amino acids while preventing unwanted reactions at the amino or carboxyl groups.
Advantages in Peptide Synthesis:
- Stability : The Fmoc group is stable under basic conditions, allowing for the use of mild deprotection strategies.
- Fluorine Incorporation : The introduction of fluorine can enhance the biological activity and stability of peptides, making them more effective as therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug design. The fluorinated β-alanine derivative can influence pharmacokinetics and pharmacodynamics due to the unique properties of fluorine.
Case Studies:
- Anticancer Agents : Research has indicated that fluorinated amino acids can exhibit enhanced cytotoxicity against cancer cells, making compounds like Fmoc-2-fluoro-β-alanine candidates for further investigation in anticancer drug development.
- Neuroprotective Effects : Studies suggest that certain fluorinated derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Bioconjugation
This compound can also be used in bioconjugation techniques, where it serves as a building block for creating conjugates with biomolecules such as antibodies or enzymes. This application is significant for developing targeted drug delivery systems.
Mechanism of Action
The mechanism of action of (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its stability and activity.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of (S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine and Related Compounds
Detailed Analysis
Fmoc-beta-Alanine (Non-Fluorinated)
- Structural Differences : Lacks fluorine at the beta-alanine backbone.
- This may require adjusted coupling or deprotection conditions in SPPS .
- Applications : While Fmoc-beta-Alanine is a standard building block, the fluorinated analog may confer resistance to enzymatic degradation in therapeutic peptides.
Alpha-fluoro-beta-alanine
- Metabolic Role : Terminal metabolite of 5-fluorouracil (5-FU), with an elimination half-life exceeding 30 hours . The fluorine at the alpha position stabilizes the molecule against further catabolism.
- Contrast with Target Compound : The target compound’s fluorine at the beta position and Fmoc protection likely prevent premature metabolism, making it suitable for synthesis rather than direct therapeutic use.
2',2'-difluorodeoxycytidine (dFdC)
- Mechanistic Insight : Fluorine atoms at the 2' sugar position enhance dFdC’s affinity for ribonucleotide reductase, inhibiting DNA synthesis and inducing cytotoxicity .
- Relevance to Target Compound : Highlights fluorine’s role in modulating enzyme interactions, though the target compound’s application is synthetic rather than direct enzyme inhibition.
Research Findings and Implications
- Synthetic Utility : The Fmoc group in the target compound enables efficient peptide chain assembly, while fluorine incorporation may enhance proteolytic resistance in final products.
- Electrochemical Effects : Fluorine’s electron-withdrawing nature may lower the pKa of the carboxylic acid group, affecting solubility and reactivity during synthesis .
Biological Activity
(S)-N-(9-Fluorenylmethyloxycarbonyl)-2-fluoro-beta-alanine, commonly referred to as Fmoc-β-alanine, is a fluorinated derivative of β-alanine that has garnered attention due to its unique structural features and potential applications in various fields, including peptide synthesis, drug development, and neuroscience. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Fmoc-β-alanine is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the β-alanine backbone. The fluorine atom enhances the compound's stability and solubility, making it an attractive candidate for biochemical applications.
1. Peptide Synthesis
Fmoc-β-alanine serves as a crucial protecting group in solid-phase peptide synthesis (SPPS). Its ability to protect amino acids during peptide assembly allows for selective modifications without interfering with other functional groups. This property is particularly valuable in synthesizing complex peptides and proteins for therapeutic applications .
2. Drug Development
The incorporation of Fmoc-β-alanine in peptide-based pharmaceuticals has shown promise in developing targeted therapies. The compound's role in enhancing the bioavailability and efficacy of drug candidates is under investigation, particularly in the context of cancer treatment and metabolic disorders .
3. Neuroscience Research
Research indicates that Fmoc-β-alanine may influence neurotransmitter function and neuropeptide signaling pathways. Studies have utilized this compound to explore its effects on neuronal activity and synaptic transmission, contributing to a better understanding of brain chemistry .
Case Study 1: Ergogenic Effects of β-Alanine Supplementation
A systematic review analyzed the effects of β-alanine supplementation on exercise performance. The study included 40 individual studies with 1461 participants, revealing a significant overall effect size of 0.18 (95% CI 0.08 to 0.28) for exercise capacity improvements . Notably, co-supplementation with sodium bicarbonate yielded the largest effect size (0.43) compared to placebo.
Case Study 2: Fluorinated Peptides in Biomedical Applications
A review article discussed the incorporation of fluorinated amino acids like Fmoc-β-alanine into peptide materials for biomedical applications. The study highlighted the potential for these compounds to enhance the stability and functionality of peptides used in drug delivery systems and tissue engineering .
Research Findings
| Study | Objective | Findings |
|---|---|---|
| Walter et al., 2010 | Investigate β-alanine's impact on exercise | Significant improvement in performance metrics with supplementation |
| Zoeller et al., 2007 | Examine effects on endurance | Positive correlation between β-alanine dosage and exercise duration |
| Recent Meta-analysis | Assess overall ergogenic effects | Overall effect size of 0.18; significant improvements noted across various exercise modalities |
Q & A
Q. What are the optimal synthetic protocols for preparing (S)-N-Fmoc-2-fluoro-β-alanine using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The compound is synthesized via Fmoc-based SPPS. Key steps include:
- Resin Activation : Use NovaSyn TGR resin pre-loaded with the first amino acid.
- Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) under inert atmosphere .
- Coupling : React with Fmoc-2-fluoro-β-alanine (3 equiv) using HBTU/HOBt (3 equiv) and DIPEA (6 equiv) in DMF for 2 hours at 25°C. Monitor coupling efficiency via Kaiser test .
- Cleavage : Use TFA/water/TIS (95:2.5:2.5) for 2 hours to release the peptide from the resin .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon/nitrogen) in amber vials to avoid moisture and light-induced decomposition .
- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The compound is stable under neutral conditions but degrades in strong acids/bases (e.g., >10% TFA or NaOH) .
Q. What analytical techniques are recommended for confirming structural integrity post-synthesis?
- Methodological Answer :
- LC-MS : Confirm molecular weight (MW = 383.40 g/mol) using ESI-MS in positive ion mode .
- NMR : ¹H/¹³C NMR (DMSO-d6) identifies key signals: Fmoc aromatic protons (δ 7.3–7.8 ppm), β-alanine backbone (δ 3.1–4.2 ppm), and fluorine coupling patterns .
- HPLC Purity : Use a C18 column with UV detection at 265 nm (Fmoc chromophore) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Comparative Solubility Testing : Dissolve in DMF, DMSO, THF, and dichloromethane (1 mg/mL) under sonication (30 min, 25°C). Centrifuge (10,000 rpm, 10 min) and quantify supernatant via UV-Vis (265 nm).
- Data Normalization : Account for batch-to-batch variability by cross-referencing with Fmoc-β-alanine (PubChem CID 2724630) solubility profiles .
Q. What advanced spectroscopic methods elucidate the fluorine-induced stereochemical effects in peptide conjugates?
- Methodological Answer :
- 19F NMR : Probe fluorine’s electronic environment (e.g., δ -120 to -125 ppm for C-F bonds) to assess conformational rigidity .
- Circular Dichroism (CD) : Compare β-sheet/α-helix propensity of fluorinated vs. non-fluorinated peptides in PBS (pH 7.4) .
- X-ray Crystallography : Co-crystallize with thrombin or trypsin to study fluorine’s role in active-site binding .
Q. How can coupling efficiency be optimized when incorporating this fluorinated residue into sterically hindered peptide sequences?
- Methodological Answer :
- Microwave-Assisted Synthesis : Use 30-second microwave pulses (50°C) to enhance diffusion in bulky sequences .
- Double Coupling : Repeat coupling steps with fresh reagents for residues with >50% Kaiser test failure .
- Side-Chain Protection : Employ ortho-nitroveratryloxycarbonyl (NVOC) for temporary protection of reactive groups during synthesis .
Ecological and Safety Considerations
Q. How should researchers address the lack of ecotoxicological data for this compound?
- Methodological Answer :
- Acute Toxicity Screening : Perform Daphnia magna 48-hour immobilization tests (OECD 202) at 0.1–10 mg/L concentrations.
- Biodegradation Studies : Use OECD 301B (CO2 evolution test) to assess mineralization in activated sludge .
- Precautionary Measures : Treat all waste as hazardous; incinerate at >800°C with alkaline scrubbers for fluorine containment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
